molecular formula C23H17BrCl2N2O2 B11540018 2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11540018
M. Wt: 504.2 g/mol
InChI Key: IPRLZENFEMEKHW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is a complex organic compound with a unique structure that includes multiple halogen atoms and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps, including halogenation, condensation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol is unique due to its combination of halogen atoms and the benzoxazole moiety This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H17BrCl2N2O2

Molecular Weight

504.2 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H17BrCl2N2O2/c1-11-4-7-18-19(8-11)30-23(28-18)15-9-14(5-6-17(15)25)27-10-16-12(2)21(26)13(3)20(24)22(16)29/h4-10,29H,1-3H3

InChI Key

IPRLZENFEMEKHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C)Cl

Origin of Product

United States

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